

Application Notes and Protocols: Sulfo Cy5.5-Maleimide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo Cy5.5-maleimide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-maleimide is a water-soluble, near-infrared (NIR) fluorescent dye designed for the specific labeling of biomolecules containing free sulfhydryl groups.[1][2][3] Its maleimide functional group reacts efficiently with thiols (such as those on cysteine residues in proteins) at a pH range of 6.5-7.5 to form a stable thioether bond.[2][4] The presence of sulfo groups enhances its hydrophilicity, making it an excellent choice for labeling sensitive proteins, antibodies, and peptides that may be compromised by organic co-solvents.[1][3]

The dye's spectral properties, with excitation and emission in the near-infrared spectrum, are highly advantageous for biological imaging.[2] This region minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration for in vivo imaging applications.[5] Sulfo Cy5.5 is spectrally similar to other dyes like Alexa Fluor® 680 and DyLight 680™.[2][4]

Properties of Sulfo Cy5.5-Maleimide

The key characteristics of **Sulfo Cy5.5-maleimide** are summarized below. These properties are essential for designing labeling reactions and configuring imaging instrumentation.

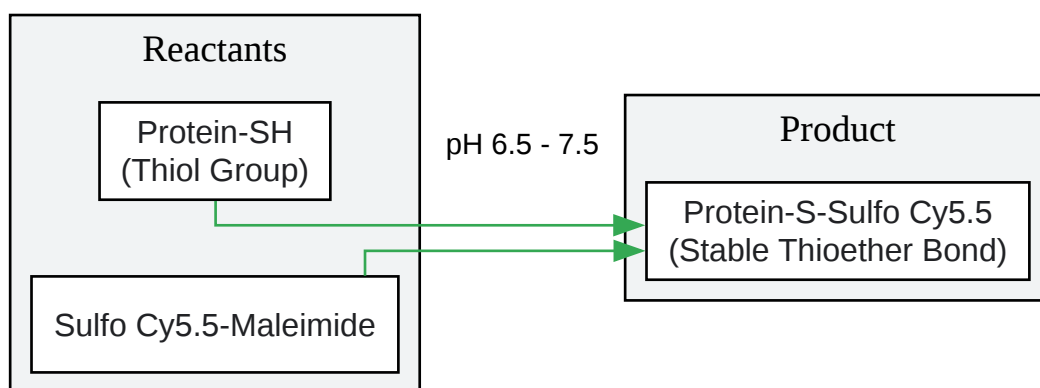
Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	673 - 675 nm	[1][2]
Emission Maximum (λ_{em})	691 - 694 nm	[1][2]
Molar Extinction Coefficient	190,000 - 235,000 M ⁻¹ cm ⁻¹	[1][4]
Molecular Weight	~1039 - 1139 g/mol (as potassium salt)	[1][2][3]
Reactive Group	Maleimide	[2]
Reactivity Target	Thiols (Sulfhydryls, -SH)	[2][4]
Solubility	Good in water, DMSO, DMF	[1][2][3]
Storage Conditions	Store at -20°C, desiccated, and protected from light.	[1][2][3]

Key Applications

- Fluorescence Microscopy: Labeling of antibodies for immunofluorescence (IF) and immunohistochemistry (IHC).
- Flow Cytometry: Conjugation to proteins for cell sorting and analysis.
- In Vivo Imaging: Tracking labeled cells, proteins, or drug candidates in living organisms due to low tissue autofluorescence in the NIR range.[5]
- Protein Labeling: Site-specific labeling of proteins and peptides at cysteine residues for biophysical studies.[3]

Chemical Reaction

The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group on the target molecule. This reaction is highly specific and efficient at neutral to slightly acidic pH (6.5-7.5).[2][4]



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Caption: Covalent bond formation between a thiol and **Sulfo Cy5.5-maleimide**.

Experimental Protocols

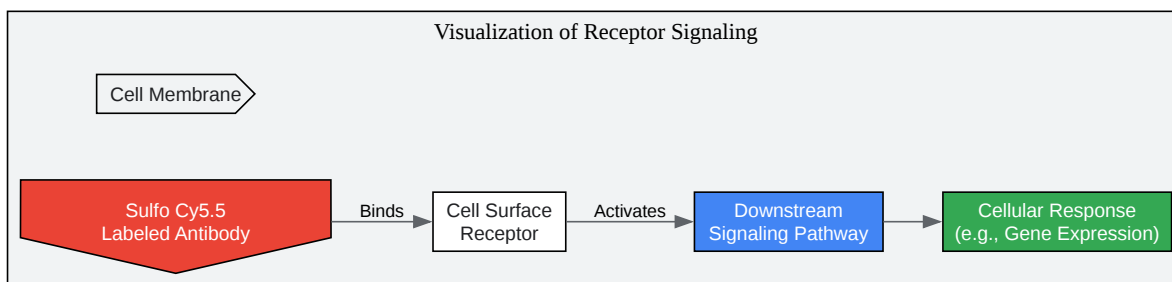
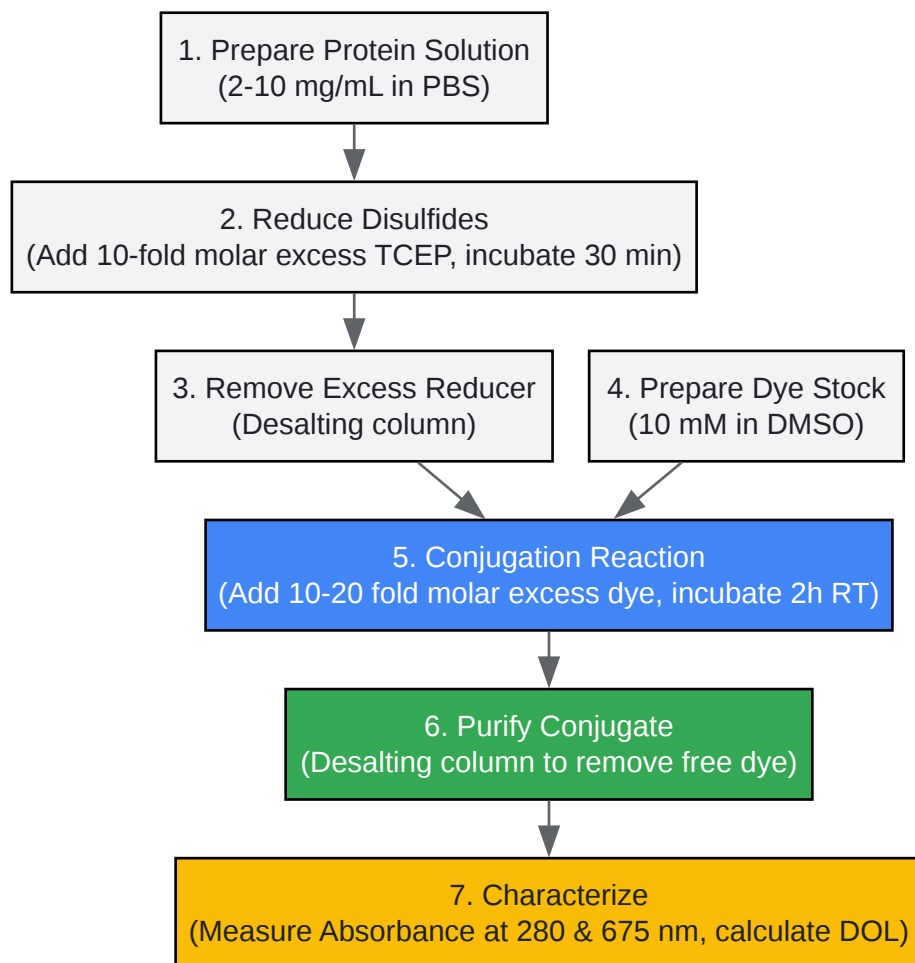
Protocol 1: Labeling an Antibody with Sulfo Cy5.5-Maleimide

This protocol provides a general procedure for labeling antibodies. Optimization may be required based on the specific protein.

A. Materials Required:

- **Sulfo Cy5.5-maleimide**
- Antibody or protein to be labeled (in an amine-free buffer like PBS)
- Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4
- Quenching Reagent: L-cysteine or β -mercaptoethanol
- Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[6]
- Anhydrous DMSO or DMF

B. Workflow Diagram

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